molecular formula C25H19N3O2 B2446805 1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901265-09-6

1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2446805
CAS RN: 901265-09-6
M. Wt: 393.446
InChI Key: LVYLTUPAUDMMDA-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . For instance, the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .


Molecular Structure Analysis

The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole and quinoline fragment . The first synthesis of this class of compounds was described in 1911 .


Chemical Reactions Analysis

The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .

Scientific Research Applications

Metal Ion Extraction

The compound has been investigated for its ability to selectively extract metal ions from natural water. Specifically, it forms a stable complex with nickel ions (Ni²⁺). The ligand’s high stability constant makes it suitable for spectrophotometric determination of Ni²⁺ concentrations in water samples. Under optimized conditions, the calibration curve is linear within a nickel concentration range of 9.2 × 10⁻⁷ M to 8.4 × 10⁻³ M, with a detection limit of 6.0 × 10⁻⁷ M Ni²⁺ .

Antibacterial Activity

While not directly related to the compound , similar pyrazolo derivatives have been evaluated for their antibacterial properties. These compounds exhibit varying substituents at different positions and have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .

Proteinase-Activated Receptor 4 (PAR4) Antagonism

In a different context, the discovery of 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran derivatives as PAR4 antagonists is noteworthy. These compounds exhibit effective antiplatelet aggregation activity and low bleeding tendencies. They hold promise for benefiting patients with arterial thrombotic diseases .

Bipolar Host Materials

Two novel bipolar host materials, 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF1) and 7-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF2), incorporate the dioxino[2,3-b]pyrazine unit. These materials exhibit excellent thermal and morphological stability, making them suitable for optoelectronic applications .

Combinatorial Chemistry and Medicinal Applications

Historically, triazene moieties, including the compound , have been studied for their structural, biological, and pharmacological features. They find applications in combinatorial chemistry, organometallic ligands, and natural synthesis. Meldola’s pioneering work in the late 19th century laid the foundation for understanding triazene derivatives’ coordination chemistry .

Reactivity Features

Triazene compounds are characterized by their diazoamino group (–N=N–), often in a trans configuration. Their reactivity features have intrigued researchers for over a century, and they continue to be explored for various applications .

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as novel CDK2 inhibitors, which are an appealing target for cancer treatment .

properties

IUPAC Name

12-(4-methylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-7-9-18(10-8-16)28-25-19-13-22-23(30-12-11-29-22)14-21(19)26-15-20(25)24(27-28)17-5-3-2-4-6-17/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLTUPAUDMMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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